molecular formula C26H24FN3O2S2 B2676847 (4-Benzylpiperazin-1-yl)(5-(((4-(4-fluorophenyl)thiazol-2-yl)thio)methyl)furan-2-yl)methanone CAS No. 1105210-04-5

(4-Benzylpiperazin-1-yl)(5-(((4-(4-fluorophenyl)thiazol-2-yl)thio)methyl)furan-2-yl)methanone

Cat. No.: B2676847
CAS No.: 1105210-04-5
M. Wt: 493.62
InChI Key: BCRLUKHFPYSISW-UHFFFAOYSA-N
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Description

(4-Benzylpiperazin-1-yl)(5-(((4-(4-fluorophenyl)thiazol-2-yl)thio)methyl)furan-2-yl)methanone is a complex organic compound that features a combination of piperazine, thiazole, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylpiperazin-1-yl)(5-(((4-(4-fluorophenyl)thiazol-2-yl)thio)methyl)furan-2-yl)methanone typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Fluorophenyl Group: The 4-fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction.

    Formation of the Furan Ring: The furan ring is synthesized using a Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.

    Coupling of the Piperazine and Benzyl Groups: The piperazine ring is benzylated using benzyl chloride in the presence of a base such as sodium hydride.

    Final Coupling Reaction: The thiazole, furan, and piperazine moieties are coupled together using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, solvent recycling, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction reactions can occur at the thiazole ring, potentially leading to the formation of dihydrothiazoles.

    Substitution: The benzyl group on the piperazine ring can be substituted with various electrophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Dihydrothiazoles and reduced piperazine derivatives.

    Substitution: Various substituted piperazine derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, (4-Benzylpiperazin-1-yl)(5-(((4-(4-fluorophenyl)thiazol-2-yl)thio)methyl)furan-2-yl)methanone has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial and fungal strains .

Medicine

In medicine, this compound is being investigated for its anticancer properties. Preliminary studies suggest that it can inhibit the growth of certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Industry

Industrially, this compound could be used in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the creation of derivatives with specific desired properties.

Mechanism of Action

The mechanism of action of (4-Benzylpiperazin-1-yl)(5-(((4-(4-fluorophenyl)thiazol-2-yl)thio)methyl)furan-2-yl)methanone involves multiple pathways:

    Antimicrobial Activity: The compound disrupts bacterial cell membranes and inhibits key enzymes involved in cell wall synthesis.

    Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. It also inhibits cell proliferation by interfering with DNA replication and repair mechanisms.

Comparison with Similar Compounds

Similar Compounds

    (4-Benzylpiperazin-1-yl)(5-(((4-phenylthiazol-2-yl)thio)methyl)furan-2-yl)methanone: Similar structure but lacks the fluorine atom, which may affect its biological activity.

    (4-Benzylpiperazin-1-yl)(5-(((4-(4-chlorophenyl)thiazol-2-yl)thio)methyl)furan-2-yl)methanone: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and biological properties.

Uniqueness

The presence of the 4-fluorophenyl group in (4-Benzylpiperazin-1-yl)(5-(((4-(4-fluorophenyl)thiazol-2-yl)thio)methyl)furan-2-yl)methanone enhances its lipophilicity and may improve its ability to cross cell membranes, making it potentially more effective as a therapeutic agent.

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-[5-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanylmethyl]furan-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FN3O2S2/c27-21-8-6-20(7-9-21)23-18-34-26(28-23)33-17-22-10-11-24(32-22)25(31)30-14-12-29(13-15-30)16-19-4-2-1-3-5-19/h1-11,18H,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCRLUKHFPYSISW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=C(O3)CSC4=NC(=CS4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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